molecular formula C12H17NO2 B11893723 2-(2-Ethoxy-3-methoxyphenyl)azetidine CAS No. 777889-32-4

2-(2-Ethoxy-3-methoxyphenyl)azetidine

Cat. No.: B11893723
CAS No.: 777889-32-4
M. Wt: 207.27 g/mol
InChI Key: SINMNNBTQCTLBV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction typically proceeds under photochemical conditions, providing high regio- and stereoselectivity.

Industrial Production Methods

Industrial production of azetidines often involves nucleophilic substitution reactions with nitrogen nucleophiles, reduction of β-lactams, or ring-opening of highly strained azabicyclobutanes . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxy-3-methoxyphenyl)azetidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines.

Scientific Research Applications

2-(2-Ethoxy-3-methoxyphenyl)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Ethoxy-3-methoxyphenyl)azetidine involves its interaction with various molecular targets. The ring strain in the azetidine structure makes it highly reactive, allowing it to participate in a variety of chemical reactions. This reactivity can be harnessed to modify biological molecules or create new materials with specific properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Ethoxy-3-methoxyphenyl)azetidine is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in various fields.

Properties

CAS No.

777889-32-4

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-(2-ethoxy-3-methoxyphenyl)azetidine

InChI

InChI=1S/C12H17NO2/c1-3-15-12-9(10-7-8-13-10)5-4-6-11(12)14-2/h4-6,10,13H,3,7-8H2,1-2H3

InChI Key

SINMNNBTQCTLBV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1OC)C2CCN2

Origin of Product

United States

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